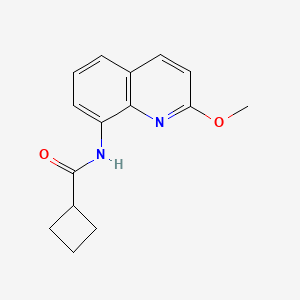

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-13-9-8-10-4-3-7-12(14(10)17-13)16-15(18)11-5-2-6-11/h3-4,7-9,11H,2,5-6H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJLJKLHXNRLRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2NC(=O)C3CCC3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-methoxyquinoline and cyclobutanecarboxylic acid.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide has been studied for its interactions with melatonin receptors, specifically the MT1 and MT2 subtypes. Research indicates that modifications to the quinoline structure can enhance binding affinity and selectivity towards these receptors. For instance, structural optimizations have led to derivatives with improved potency, making them valuable candidates for treating sleep disorders and other conditions influenced by melatonin signaling .

Table 1: Binding Affinity of this compound Derivatives

| Compound Name | Binding Affinity (Ki, nM) | MT1 Selectivity | MT2 Selectivity |

|---|---|---|---|

| UCM1014 | 0.001 | >10,000-fold | High |

| Compound A | 0.5 | Moderate | Low |

| Compound B | 0.02 | Low | Moderate |

Receptor Binding Studies

The compound has been subjected to rigorous receptor binding studies to elucidate its mechanism of action. It has shown significant selectivity for the MT2 receptor, which is crucial for promoting non-REM sleep and regulating circadian rhythms. These findings suggest that this compound could be developed into a therapeutic agent for insomnia and other sleep-related disorders .

Potential in Cancer Treatment

Recent studies have indicated that compounds related to this compound may possess anti-cancer properties by inhibiting fatty acid synthase (FASN), an enzyme overexpressed in various cancers. The inhibition of FASN can disrupt lipid metabolism in cancer cells, leading to reduced proliferation and increased apoptosis. This positions the compound as a promising candidate in oncology research .

Case Studies and Research Findings

Several case studies have documented the effects of this compound on biological systems:

- Case Study 1 : A study on animal models demonstrated that administration of the compound resulted in significant phase-shifting effects on circadian rhythms, mediated through MT2 receptor activation. This finding supports its potential use as a chronobiotic agent .

- Case Study 2 : In vitro studies highlighted the compound's ability to inhibit cell proliferation in cancer cell lines, showcasing its dual role as a melatonin receptor agonist and a potential anti-cancer agent .

Mechanism of Action

The mechanism of action of N-(2-methoxyquinolin-8-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes in cancer cells or the inhibition of viral replication. The exact molecular pathways involved depend on the specific target and the context of its application .

Comparison with Similar Compounds

PF-03654746 and PF-03654764

These fluorinated cyclobutanecarboxamide derivatives (Figure 1) feature 3-fluoro-4-(pyrrolidinylmethyl)phenyl substituents. PF-03654764 includes an additional 2-methylpropyl group. The fluorine atoms enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration for central nervous system (CNS) targets.

SAR110894

SAR110894, a cyclobutanecarboxamide-based histamine H3-receptor antagonist, demonstrates disease-modifying effects in tauopathy models. Unlike the target compound’s quinoline moiety, SAR110894’s substituents are optimized for H3-receptor affinity, highlighting how aromatic systems (quinoline vs. phenyl) influence target selectivity .

Hydrazine-1-Carbonothioyl Derivatives

A series of cyclobutanecarboxamide and cyclopentanecarboxamide derivatives with hydrazine-carbonothioyl substituents (e.g., 2.10–2.15) exhibit yields of 53–66% and melting points ranging from 148°C to 202°C . These compounds, bearing benzoyl or phenoxyacetyl groups, demonstrate that bulky substituents (e.g., 2-aminobenzoyl in 2.10) correlate with higher melting points, likely due to increased crystallinity. The target compound’s methoxyquinoline group, being larger and more aromatic, may further elevate melting points compared to these analogs.

Key Comparative Data

Table 1: Comparison of this compound with Structural Analogs

Critical Analysis of Substituent Effects

- Methoxyquinoline vs. Fluorinated Phenyl Groups: The methoxy group in the target compound may improve solubility compared to fluorine in PF analogs but reduce membrane permeability. Quinoline’s aromaticity could enhance binding to proteins with hydrophobic pockets, whereas fluorine’s electronegativity might favor hydrogen bonding .

- Cyclobutane vs. Cyclopentane derivatives (e.g., 2.12–2.15) exhibit lower melting points, suggesting greater flexibility and altered crystallinity .

- Synthetic Accessibility: The target compound’s quinoline moiety may require multi-step synthesis compared to the hydrazine derivatives, which are synthesized in moderate yields (53–66%) via straightforward coupling reactions .

Biological Activity

N-(2-Methoxyquinolin-8-yl)cyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structural formula for this compound can be represented as follows:

This compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the following areas:

-

Antimicrobial Activity :

- Studies suggest that derivatives of quinoline compounds exhibit significant activity against various strains of Mycobacterium tuberculosis (Mtb). This includes potential applications in treating drug-resistant tuberculosis strains.

- The compound's mechanism may involve inhibiting key enzymes or pathways critical for bacterial survival.

-

Anticancer Activity :

- Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

- Specific focus has been on its effects against colorectal cancer cell lines, where it has shown promising cytotoxicity.

Antimicrobial Studies

A series of studies have evaluated the efficacy of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values observed in these studies:

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 12.5 | |

| Isoniazid | Mycobacterium tuberculosis | 0.1 | |

| Pyrazinamide | Mycobacterium tuberculosis | 50 |

Anticancer Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on colorectal cancer cell lines. The following table outlines key findings from these investigations:

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116 | 15 | Induction of apoptosis; G2/M phase arrest | |

| Caco-2 | 20 | Inhibition of PI3K/AKT/mTOR signaling pathway |

Case Studies

Several case studies have been conducted to evaluate the clinical implications of compounds similar to this compound.

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the effectiveness of a quinoline derivative in patients with drug-resistant tuberculosis. Results indicated a significant reduction in bacterial load among treated individuals compared to controls, suggesting potential for further development in clinical settings.

-

Case Study on Anticancer Effects :

- A study involving colorectal cancer patients treated with a related compound showed improved survival rates and reduced tumor sizes, highlighting the therapeutic potential of quinoline derivatives in oncology.

Q & A

Q. Methodological Answer :

- NMR : Identify protons on the quinoline ring (δ 7.5–8.5 ppm) and cyclobutane (δ 1.8–2.4 ppm). Use DMSO- to observe amide NH signals (δ 10–12 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., m/z = 297 [M+H]+) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, S percentages (e.g., C: 56–60%, N: 12–15%) .

Example NMR Data :

For N-(2-benzoylhydrazine-1-carbonothioyl)cyclobutanecarboxamide:

Advanced: What strategies are effective for improving crystallinity in cyclobutanecarboxamide derivatives during X-ray studies?

Q. Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., DCM/methanol) for slow evaporation.

- Salt Formation : Introduce counterions (e.g., tosylate) to enhance lattice stability, as seen in Pfizer’s patent for a fluorinated cyclobutanecarboxamide .

- Twinned Crystal Handling : Employ SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning .

Case Study :

The compound 2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide was crystallized in a monoclinic system (space group P2/c) with Z = 4, highlighting the role of halogen bonding in packing .

Basic: How can researchers assess the purity of this compound post-synthesis?

Q. Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.

- Melting Point : Compare observed values (e.g., 160–170°C) to literature data for analogs .

- TLC : Monitor reaction progress (silica gel, ethyl acetate/hexane 3:7).

Advanced: How can computational methods complement experimental data in predicting the bioactivity of this compound?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes).

- ADMET Prediction : Employ SwissADME to estimate solubility (LogP ≈ 2.5–3.5) and bioavailability.

- Contradiction Management : Cross-validate in vitro IC values with free-energy perturbation (FEP) calculations .

Advanced: What are the challenges in analyzing cyclobutane ring strain in this compound, and how can they be mitigated?

Q. Methodological Answer :

- Strain Analysis : Calculate ring strain via DFT (e.g., Gaussian 16) using angle deviations from ideal sp geometry.

- X-ray vs. NMR : Compare crystallographic bond angles (e.g., C-C-C ≈ 88°) with - coupling constants (e.g., Hz for adjacent protons) .

Basic: What safety precautions are recommended when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.